molecular formula C21H25N5O4S B2810287 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034308-99-9

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2810287
CAS No.: 2034308-99-9
M. Wt: 443.52
InChI Key: WLMOLEJQHUWELK-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a complex organic compound that features a triazolopyrimidine moiety and a piperidine carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of robust purification techniques is essential to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolopyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate is unique due to its combination of a triazolopyrimidine core with a piperidine carboxylate group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c27-21(30-12-4-7-18-13-22-20-23-16-24-26(20)14-18)25-10-8-19(9-11-25)31(28,29)15-17-5-2-1-3-6-17/h1-3,5-6,13-14,16,19H,4,7-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMOLEJQHUWELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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